molecular formula C14H16N2OS2 B2888189 3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 315694-95-2

3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2888189
CAS No.: 315694-95-2
M. Wt: 292.42
InChI Key: LITBSYKWVZHNDT-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a fused thiophene-pyrimidine core. The cyclohepta[4,5] ring system distinguishes it from smaller analogs (e.g., cyclopenta or cyclohexa derivatives), conferring unique conformational flexibility and steric properties. Key structural features include:

  • 2-Mercapto group: A reactive thiol moiety that may participate in disulfide bonding or metal coordination.
  • Hexahydrocyclohepta ring: A seven-membered saturated ring system, which influences solubility and bioavailability compared to aromatic or smaller cyclic analogs .

Synthetic routes typically involve cyclocondensation of amino-thiophene precursors with formamide or POCl3-mediated chlorination, followed by functionalization via nucleophilic substitution or alkylation .

Properties

IUPAC Name

4-prop-2-enyl-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-2-8-16-13(17)11-9-6-4-3-5-7-10(9)19-12(11)15-14(16)18/h2H,1,3-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITBSYKWVZHNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(NC1=S)SC3=C2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the cycloheptathiophene core. One common approach is the cyclization of appropriately substituted thiophenes under acidic conditions[_{{{CITATION{{{3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 .... The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process[{{{CITATION{{{2{CAS#:315694-95-2 | 3-Allyl-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3 ...](https://www.chemsrc.com/en/cas/315694-95-2_1491898.html)[{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, is crucial to maintaining the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 ....

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used[_{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 ....

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed[_{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 ....

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides[_{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 ....

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation[_{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 ....

  • Reduction: Reduction reactions typically result in the formation of thiol derivatives[_{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 ....

  • Substitution: Substitution reactions can yield a variety of derivatives, depending on the nucleophile used[_{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 ....

Scientific Research Applications

This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry[_{{{CITATION{{{3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 .... Its unique structure and reactivity make it a valuable tool in the synthesis of more complex molecules. In medicinal chemistry, it has been explored for its potential biological activity, including antimicrobial and anticancer properties[{{{CITATION{{{2{CAS#:315694-95-2 | 3-Allyl-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3 ...](https://www.chemsrc.com/en/cas/315694-95-2_1491898.html)[{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 .... Additionally, it has been used as a building block in the synthesis of natural products and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 .... For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties
Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
3-Allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one Cyclohepta[4,5] Allyl (C3), Mercapto (C2) Not reported ~325 (estimated) Thiol, Allyl, Hexahydro
2-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one Cyclopenta[4,5] 2-Cl-Benzyl, 4-Cl-Phenyl Not reported 459.40 Chloro, Benzyl, Sulfanyl
7-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (11d) Pyrido[4',3':4,5] Benzyl, Thioxo >300 ~350 (estimated) Benzyl, Thione, Hexahydro
1-(4-Chlorophenyl)-6,7,8,9-tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,2,4]triazolo[3,4-b]pyrimidin-5-one (12) Benzo[4,5] 4-Cl-Phenyl, Triazolo 218–219 ~400 (estimated) Chlorophenyl, Triazole

Key Observations :

  • Ring Size Impact : Cyclohepta derivatives exhibit lower melting points compared to rigid pyrido or benzo-fused systems (e.g., compound 11d melts >300°C due to extended π-conjugation) .
  • Substituent Effects : Chlorinated analogs (e.g., compound 12) show higher crystallinity and stability, while allyl groups reduce melting points due to increased flexibility .

Comparison :

  • Chlorophenyl and triazolo groups (compound 12) enhance antimicrobial efficacy, with MIC values <10 µg/mL against Gram-positive bacteria .
  • Cyclohepta-based compounds (e.g., target molecule) show promise in kinase inhibition but lack explicit bioactivity data in the evidence .

Biological Activity

3-Allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available research findings.

The compound has a molecular formula of C14H16N2OS2 and a CAS number of 315694-95-2. Its structure features a thieno-pyrimidine core which is known to contribute to various biological activities. The presence of the allyl and mercapto groups further enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds containing mercapto groups exhibit significant antimicrobial properties. For instance, studies have shown that similar thieno-pyrimidine derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity of Thieno-Pyrimidine Derivatives

Compound NameActivity TypeTarget OrganismsReference
3-Allyl-2-mercapto derivativesAntibacterialStaphylococcus aureus, E. coli
3-Allyl derivativesAntifungalCandida albicans
Benzothiazole derivativesAntitubercularMycobacterium tuberculosis

Anticancer Potential

The anticancer properties of thieno-pyrimidine derivatives have been explored through various studies. These compounds may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Case Study:
A study evaluated the cytotoxic effects of several thieno-pyrimidine derivatives on human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced their potency against breast and colon cancer cells.

Enzyme Inhibition

Compounds with mercapto groups are known to act as enzyme inhibitors. For example, they can inhibit enzymes such as monoamine oxidase and heat shock protein 90, which are implicated in various diseases including cancer and neurodegenerative disorders.

Table 2: Enzyme Inhibition by Thieno-Pyrimidine Derivatives

Enzyme TargetInhibition TypeReference
Monoamine oxidaseCompetitive inhibition
Heat shock protein 90Non-competitive inhibition

The biological activity of 3-allyl-2-mercapto derivatives can be attributed to their ability to form reactive thiol groups that interact with various biomolecules. This interaction can lead to the modification of proteins and nucleic acids, ultimately affecting cellular functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one, and how can yield optimization be achieved?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with cyclocondensation of 2-aminothiophene derivatives with aldehydes or ketones. For example, cyclocondensation in ethanol under reflux with glacial acetic acid as a catalyst can yield the core heterocyclic structure. Subsequent allylation and thiolation steps require precise control of reaction time and stoichiometry. Yield optimization involves solvent selection (e.g., ethanol or DMSO), temperature gradients, and purification via column chromatography using silica gel and ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the allyl and mercapto substituents. Infrared (IR) spectroscopy identifies the thiol (-SH) and carbonyl (C=O) groups. Discrepancies in NMR data (e.g., unexpected splitting patterns) may arise from conformational flexibility in the cycloheptane ring. Resolution involves computational modeling (DFT calculations) to predict spectra or variable-temperature NMR to detect dynamic effects .

Q. What standard biological assays are used to evaluate its activity, and how are false positives minimized?

  • Methodological Answer : Anticancer activity is assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), while antimicrobial activity uses disk diffusion assays. False positives are mitigated by including negative controls (e.g., DMSO solvent) and validating hits with orthogonal assays, such as flow cytometry for apoptosis detection or time-kill curves for antimicrobials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity for kinase inhibition?

  • Methodological Answer : SAR studies involve systematic substitutions at the allyl (C3) and mercapto (C2) positions. For example, replacing the allyl group with bulkier substituents (e.g., cyclopropyl or aryl) can enhance steric hindrance, potentially improving kinase selectivity. Computational docking (e.g., AutoDock Vina) predicts binding modes to ATP-binding pockets, guiding synthetic priorities. Biological validation includes kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Q. What computational strategies integrate quantum chemistry and machine learning to predict reaction pathways for novel derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA) map reaction coordinates for key steps like cyclocondensation. Machine learning (ML) models trained on reaction databases (e.g., Reaxys) predict optimal solvents, catalysts, and temperatures. For example, ML-guided optimization of heterocyclization steps can reduce trial-and-error experimentation by 40–60% .

Q. How do solvent polarity and pH influence the compound’s stability in biological matrices, and what analytical methods quantify degradation products?

  • Methodological Answer : Stability is assessed via accelerated degradation studies in buffers (pH 4–10) and simulated biological fluids (e.g., plasma). High-Performance Liquid Chromatography (HPLC) with photodiode array detection monitors degradation kinetics. Identification of products uses LC-MS/MS with electrospray ionization (ESI). For instance, acidic conditions may hydrolyze the thioether linkage, requiring stabilization via buffered formulations .

Q. What experimental designs resolve contradictions in reported biological activity across different cell lines?

  • Methodological Answer : Contradictions often arise from cell line-specific expression of metabolic enzymes (e.g., cytochrome P450). Experimental designs should include:

  • Metabolic profiling (e.g., LC-MS-based metabolomics) to identify active metabolites.
  • Knockout cell lines (CRISPR/Cas9) to assess target dependency.
  • Cross-validation with 3D tumor spheroids to mimic in vivo conditions .

Q. How can reactor design and process control enhance scalability of multi-step syntheses while maintaining purity?

  • Methodological Answer : Continuous-flow reactors improve heat and mass transfer for exothermic steps (e.g., allylation). In-line PAT (Process Analytical Technology) tools, such as FTIR or Raman probes, monitor intermediate formation in real time. Design of Experiments (DoE) optimizes parameters (e.g., residence time, pressure), reducing impurities to <2% .

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